molecular formula C22H17BrN2O5 B11658633 N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide

N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide

Cat. No.: B11658633
M. Wt: 469.3 g/mol
InChI Key: JSWOCPQBNJCDSJ-ZDLGFXPLSA-N
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Description

(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide is a complex organic compound that features a benzodioxole ring, a bromophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multiple steps, including the formation of the benzodioxole ring, bromination of the phenyl group, and coupling with the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan rings.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe for studying enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

Medically, (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its diverse functional groups allow for various modifications to tailor its properties for specific applications.

Mechanism of Action

The mechanism of action of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and furan rings may facilitate binding to hydrophobic pockets, while the bromophenyl group could participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide apart is its combination of a benzodioxole ring, a bromophenyl group, and a furan ring

Properties

Molecular Formula

C22H17BrN2O5

Molecular Weight

469.3 g/mol

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide

InChI

InChI=1S/C22H17BrN2O5/c23-16-6-4-15(5-7-16)21(26)25-18(22(27)24-12-17-2-1-9-28-17)10-14-3-8-19-20(11-14)30-13-29-19/h1-11H,12-13H2,(H,24,27)(H,25,26)/b18-10-

InChI Key

JSWOCPQBNJCDSJ-ZDLGFXPLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCC3=CC=CO3)\NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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